molecular formula C10H7Cl2NO3 B6357788 1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid CAS No. 1368678-83-4

1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid

Cat. No.: B6357788
CAS No.: 1368678-83-4
M. Wt: 260.07 g/mol
InChI Key: WVJLLNXZMXDDEK-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an azetidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with azetidin-2-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    3,5-Dichlorophenylacetic acid: Lacks the azetidine ring but contains the dichlorophenyl group and carboxylic acid.

    1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylate esters: Ester derivatives with varying alkyl groups.

Uniqueness: 1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid is unique due to the presence of both the azetidine ring and the dichlorophenyl group, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-5-1-6(12)3-7(2-5)13-4-8(9(13)14)10(15)16/h1-3,8H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJLLNXZMXDDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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